molecular formula C15H17NO2 B8093077 1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine

1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8093077
M. Wt: 243.30 g/mol
InChI Key: NUCCNZKRXUBGAA-UHFFFAOYSA-N
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Description

Significance of the Tetrahydropyridine (B1245486) Scaffold in Chemical Biology and Synthesis

The tetrahydropyridine motif is a recurring structural element in a multitude of molecules, spanning from naturally occurring alkaloids to synthetically designed pharmaceuticals. bldpharm.com Its importance is rooted in its structural properties and its ability to interact with biological targets.

The tetrahydropyridine core is abundant in nature, forming the backbone of many alkaloids and other bioactive natural products. bldpharm.commdpi.com A well-known example is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the study of which has provided critical insights into Parkinson's disease. nih.gov Beyond neurotoxins, the scaffold is found in compounds like Betanin, a natural colorant from beets, and various complex alkaloids. mdpi.comnih.gov This natural prevalence has inspired organic chemists to develop a plethora of synthetic methods to access highly functionalized tetrahydropyridine derivatives, further expanding their presence in man-made molecules. bldpharm.com

Table 1: Examples of Molecules Containing the Tetrahydropyridine Scaffold

Compound NameOrigin/ClassSignificance
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Synthetic NeurotoxinInduces Parkinsonism-like symptoms, crucial for neurological research. nih.gov
BetaninNatural ProductA red glycosidic food dye obtained from beets. mdpi.com
(–)-MitragynineNatural AlkaloidAn indole (B1671886) alkaloid found in the plant Mitragyna speciosa.
6-Acetyl-2,3,4,5-tetrahydropyridineNatural CompoundAn aroma compound found in baked goods like bread and popcorn.

In medicinal chemistry, a "privileged pharmacophore" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. The tetrahydropyridine ring system is a classic example of such a scaffold. organic-chemistry.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring their versatility. bldpharm.com The specific biological activity is often highly dependent on the substituents attached to the THP ring. mdpi.com This has led to the development of THP-containing compounds with applications as anti-inflammatory, antibacterial, and anticancer agents, among others. bldpharm.commdpi.com The ability of the tetrahydropyridine structure to present substituents in a defined three-dimensional arrangement allows for fine-tuning of interactions with protein binding sites.

Tetrahydropyridines exist as three main structural isomers, distinguished by the position of the double bond within the ring. mdpi.comnih.gov Each isomer offers unique synthetic possibilities and serves as a precursor to different classes of more complex molecules.

1,2,3,4-Tetrahydropyridine: This isomer is an enamine, a functional group known for its rich reactivity, particularly in reactions like alkylation and acylation at the C5 position.

1,2,3,6-Tetrahydropyridine (B147620): As a homoallylic amine, this isomer is arguably the most common and synthetically versatile. The double bond can undergo a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and Heck reactions.

2,3,4,5-Tetrahydropyridine: This isomer is a cyclic imine, which can readily undergo nucleophilic addition at the C6 position and can be reduced to form piperidines.

Table 2: Structural Isomers of Tetrahydropyridine

Isomer NameStructure (SMILES)ClassKey Reactive Feature
1,2,3,4-TetrahydropyridineC1CC=CNC1Cyclic EnamineNucleophilic C5 position.
1,2,3,6-TetrahydropyridineC1CNCC=C1Homoallylic AmineReactive C4-C5 double bond for various additions.
2,3,4,5-TetrahydropyridineC1CCN=CC1Cyclic ImineElectrophilic C6 for nucleophilic attack.

The distinct reactivity of each isomer makes the tetrahydropyridine family a powerful tool in synthetic organic chemistry, providing pathways to a diverse range of nitrogen-containing heterocycles.

Overview of 1,2,3,6-Tetrahydropyridine Derivatives in Contemporary Chemical Research

Among the isomers, 1,2,3,6-tetrahydropyridine derivatives have received significant attention due to their stability and the synthetic utility of their endocyclic double bond.

The nomenclature of tetrahydropyridines follows standard IUPAC rules, with numbering starting from the nitrogen atom. The 1,2,3,6-isomer is systematically named by indicating the saturation of the pyridine (B92270) ring, with the double bond located between carbons 4 and 5. It is also commonly referred to as Δ³-piperideine. nih.gov Substituents are numbered according to their position on the ring. For instance, in the compound of interest, "1-Cbz" indicates a carboxybenzyl protecting group on the nitrogen atom, "4-vinyl" denotes a -CH=CH₂ group at the C4 position, and "1,2,3,6-tetrahydropyridine" defines the core heterocyclic structure.

The compound 1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine , also known by its systematic name Benzyl (B1604629) 4-vinyl-3,6-dihydropyridine-1(2H)-carboxylate, represents a highly valuable and versatile building block in modern organic synthesis. bldpharm.com Its utility stems from the orthogonal reactivity of its key functional groups: the Cbz-protected nitrogen and the vinyl group.

The Carboxybenzyl (Cbz) group is a widely used protecting group for amines. nih.gov It is stable under a variety of reaction conditions but can be readily removed, typically through catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene (B28343). nih.gov This allows for the modification of other parts of the molecule while the nitrogen atom remains unreactive.

The vinyl group (-CH=CH₂) at the C4 position is a particularly useful synthetic handle. It can participate in a vast array of chemical transformations, including:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or other alkyl/alkenyl fragments.

Metathesis reactions , such as ring-closing metathesis (RCM) if another alkene is present in the molecule, or cross-metathesis with other olefins.

Oxidative cleavage (ozonolysis) to yield a ketone at the C4 position, providing a gateway to further functionalization.

Epoxidation to form a reactive epoxide ring, which can be opened by various nucleophiles.

Michael additions if converted to an α,β-unsaturated system.

The combination of a readily deprotectable nitrogen and a versatile vinyl group makes this compound an ideal intermediate for the modular synthesis of complex piperidine-based scaffolds. Chemists can first elaborate the vinyl group into a more complex substituent and then deprotect the nitrogen to either reveal the secondary amine for further reactions or to obtain the final target molecule. This strategic design makes it a key component in the synthesis of libraries of compounds for drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-ethenyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h2-8H,1,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCCNZKRXUBGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 1,2,3,6 Tetrahydropyridine Derivatives

Stereoselective and Enantioselective Synthesis Strategies

The biological activity of tetrahydropyridine (B1245486) derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. nih.gov Organocatalysis and transition-metal catalysis have emerged as powerful tools for achieving high levels of stereocontrol in the synthesis of these heterocyclic compounds. nih.govnih.gov

Chiral Catalyst-Mediated Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. researchgate.net This approach avoids the use of often toxic and expensive heavy metals and has been successfully applied to the enantioselective synthesis of tetrahydropyridine derivatives. researchgate.net

The asymmetric Diels-Alder reaction is a powerful method for constructing six-membered rings with multiple stereocenters in a single step. mdpi.com Organocatalytic versions of this reaction have been developed to produce enantioenriched tetrahydropyridine precursors. princeton.edu For example, chiral amines can catalyze the reaction between α,β-unsaturated aldehydes and dienes by forming a transient iminium ion, which lowers the LUMO of the dienophile and activates it for cycloaddition. princeton.edu This strategy has been successfully employed to achieve high enantioselectivity in the synthesis of various carbocyclic and heterocyclic systems. princeton.edu

Domino reactions that incorporate an organocatalytic asymmetric Diels-Alder step have also been reported for the synthesis of complex tetracyclic pyridocarbazole derivatives. nih.gov These cascade reactions can create multiple rings and stereocenters in a highly efficient manner. nih.gov

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. beilstein-journals.org Their ability to act as bifunctional catalysts, with both a Brønsted acidic site and a Lewis basic site, allows for a high degree of organization in the transition state, leading to excellent stereocontrol. beilstein-journals.org

In the context of tetrahydropyridine synthesis, CPAs have been utilized to catalyze asymmetric aza-Diels-Alder reactions. These reactions involve the [4+2] cycloaddition of an imine (the aza-diene component) with a dienophile. CPAs can activate the imine by protonation, facilitating the cycloaddition and controlling the facial selectivity of the attack of the dienophile. This methodology has been applied to the synthesis of benzofuran-fused tetrahydropyridines with high enantioselectivity. researchgate.net

Furthermore, CPAs have been instrumental in catalyzing inverse-electron-demand aza-Diels-Alder reactions, providing access to a variety of chiral nitrogen-containing heterocycles. researchgate.net The development of novel CPA scaffolds, such as those derived from aporphinol, continues to expand the scope and utility of this catalytic system. nih.gov Research has demonstrated that CPAs can catalyze intramolecular inverse-electron-demand oxa-Diels-Alder reactions to produce chiral tricyclic tetrahydropyran (B127337) derivatives with excellent diastereoselectivity and enantioselectivity. researchgate.netrsc.org These complex transformations can form multiple stereogenic centers in a single step. researchgate.net

Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Reactions

Reaction Type Catalyst Type Substrates Product Stereoselectivity
Aza-Diels-Alder Chiral Phosphoric Acid Aurone-derived 1-azadienes, 3-vinylindoles Benzofuran-fused tetrahydropyridines High enantioselectivity
Inverse-Electron-Demand Oxa-Diels-Alder Chiral Phosphoric Acid Neutral alkenes, α,β-unsaturated ketones/aldehydes Tricyclic tetrahydropyran derivatives up to >20:1 dr, up to 99% ee rsc.org

Palladium catalysis is a versatile tool in organic synthesis, and its application in asymmetric reactions has led to significant advances in the preparation of enantiomerically enriched compounds. nih.gov For the synthesis of chiral tetrahydropyridine precursors, asymmetric palladium-catalyzed carboamination reactions have been developed. nih.gov These reactions involve the coupling of an aryl or alkenyl bromide with an aminoalkene, proceeding through a syn-aminopalladation step to form substituted pyrrolidines, which can be precursors to tetrahydropyridines. nih.gov While enantioselective variants of these transformations have been challenging to develop, recent progress has enabled the synthesis of 2-(arylmethyl)pyrrolidines with high enantiomeric excess. nih.gov

Synergistic palladium and borane (B79455) catalysis has been utilized for the β-C(sp³)-H allylation of trialkylamines, which proceeds through an enamine intermediate formed by α,β-dehydrogenation. researchgate.net This methodology provides a novel route to functionalized amine derivatives that can serve as building blocks for tetrahydropyridine synthesis.

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine
1,2,3,6-tetrahydropyridine (B147620)
1,4,5,6-tetrahydropyridines
Benzofuran-fused tetrahydropyridines
Pyridocarbazole
Tetrahydroquinolines
2-(arylmethyl)pyrrolidines
α,β-unsaturated aldehydes
Aurone-derived 1-azadienes
3-vinylindoles
Imines
C2-substituted quinolines
Aryl bromides
Alkenyl bromides
Aminoalkenes
Trialkylamines
Enamines
α,β-unsaturated ketones
Organocatalytic Approaches to Asymmetric Tetrahydropyridines

Diastereoselective Control in Functionalization

The strategic functionalization of the 1,2,3,6-tetrahydropyridine scaffold with a high degree of diastereoselective control is a cornerstone of modern synthetic chemistry, enabling access to complex molecular architectures found in numerous bioactive natural products and pharmaceuticals. nih.gov Achieving such control is critical as the spatial orientation of substituents can dramatically influence a molecule's biological activity. Methodologies often rely on directing effects of existing stereocenters, the use of chiral catalysts, or substrate-controlled reactions to favor the formation of one diastereomer over others. mdpi.com One powerful approach involves a cascade reaction beginning with a rhodium(I)-catalyzed C-H activation and alkyne coupling, which proceeds through an electrocyclization and a subsequent acid/borohydride-promoted reduction. nih.govacs.org This one-pot procedure can produce highly substituted tetrahydropyridines with exceptional diastereomeric purity, often exceeding 95%. nih.govacs.org The stereochemical outcome is dictated during the stereoselective protonation of an enamine double bond to form an iminium intermediate, which is then reduced in a stereocontrolled manner. nih.gov

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds directly from two C-H bonds, thereby avoiding the need for pre-functionalized starting materials. nih.govlibretexts.orgrsc.org This approach typically involves an oxidant to facilitate the net loss of a hydrogen molecule. libretexts.org In the context of tetrahydropyridine synthesis, CDC methods have been developed to achieve high regio- and diastereoselectivity. nih.gov

A notable application involves the reaction of N-carbamoyl tetrahydropyridines with various 1,3-dicarbonyl compounds. nih.gov This method demonstrates excellent functional group tolerance and can diastereoselectively generate cis-2,6- or cis-2,4-substituted tetrahydropyridines, depending on the choice of the 1,3-dicarbonyl nucleophile. nih.gov The mechanism of such transformations often proceeds through the formation of a stabilized carbocation or radical cation intermediate upon oxidation. nih.gov For instance, an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can promote the formation of an electrophilic iminium ion from the tetrahydropyridine, which then couples with the nucleophile. nih.gov Furthermore, a two-step sequence combining this diastereoselective CDC with a subsequent epimerization step provides facile access to the corresponding trans-2,6-substituted tetrahydropyridines as single isomers, showcasing the versatility of this strategy in accessing a diverse range of stereoisomers. nih.gov

Table 1: Examples of Diastereoselective CDC Reactions in Heterocycle Synthesis

Catalyst/Oxidant Heterocycle Type Coupling Partner Stereoselectivity
DDQ N-Carbamoyl Tetrahydropyridine 1,3-Dicarbonyls High cis selectivity nih.gov

Regioselective elimination reactions are a fundamental tool for introducing unsaturation at specific positions within a cyclic framework, which can then serve as a handle for further functionalization. The regiochemical outcome of an elimination reaction (i.e., the position of the newly formed double bond) is governed by factors such as the nature of the base, the substrate's steric environment, and the stability of the resulting alkene (Zaitsev's vs. Hofmann's rule). khanacademy.orgyoutube.com In E1 eliminations, which proceed through a carbocation intermediate, the major product is typically the more substituted, and therefore more stable, alkene (Zaitsev's product). youtube.com

In the synthesis of complex piperidine (B6355638) derivatives, a regioselective elimination can be used to install a double bond within the ring, creating a tetrahydropyridine intermediate. This double bond can then be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce new functional groups with defined stereochemistry. For example, the synthesis of N-vinyl benzotriazoles has been achieved through a sequence involving the addition of 1-chlorobenzotriazole (B28376) to an alkene, followed by a controlled elimination step. nih.gov While not a tetrahydropyridine, this illustrates the principle of using elimination to generate a reactive vinyl group. The strategic placement of the double bond via regioselective elimination is thus a critical step that dictates the possibilities for subsequent functionalization and the ultimate structure of the final product.

Synthesis of this compound and Related Cbz-Protected Analogs

The synthesis of this compound involves the construction of the 4-vinyl-1,2,3,6-tetrahydropyridine core followed by the introduction of the carboxybenzyl (Cbz) protecting group onto the nitrogen atom. The vinyltetrahydropyridine core can be synthesized through various routes, often starting from commercially available materials like 4-vinyl-1-cyclohexene derivatives. mdpi.com A plausible strategy could involve the epoxidation of 4-vinyl-1-cyclohexene, followed by a regioselective ring-opening with an amine source, subsequent functional group manipulation, and cyclization to form the desired tetrahydropyridine ring. Once the secondary amine of the 4-vinyl-1,2,3,6-tetrahydropyridine is formed, it is protected with the Cbz group.

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its robustness and distinct removal conditions. total-synthesis.commasterorganicchemistry.com The protection of the secondary amine of 4-vinyl-1,2,3,6-tetrahydropyridine is typically achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com This reaction, often performed under Schotten-Baumann conditions using an aqueous base like sodium carbonate, proceeds via nucleophilic attack of the amine on the highly reactive chloroformate. total-synthesis.com The base is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

Alternatively, organic bases such as triethylamine (B128534) or diisopropylethylamine in an aprotic solvent like dichloromethane (B109758) can be employed. nih.gov For substrates where Cbz-Cl might be too reactive, other Cbz-donating reagents like benzyloxycarbonyl N-succinimide (Cbz-OSu) offer a milder alternative. total-synthesis.comcommonorganicchemistry.com The choice of conditions depends on the specific substrate's stability and solubility. The result is the formation of a stable carbamate (B1207046) linkage, yielding the target compound, this compound. vaia.com

The Cbz group is valued for its orthogonality to many other common protecting groups, meaning it can be selectively removed without affecting others like Boc or Fmoc. total-synthesis.commasterorganicchemistry.com It is notably stable under a wide range of conditions, particularly acidic and basic environments where groups like Boc would be cleaved. total-synthesis.comiris-biotech.de However, it can be removed under harsh acidic conditions (e.g., HBr in acetic acid). total-synthesis.com

The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). masterorganicchemistry.com This reductive pathway cleaves the benzylic C-O bond, releasing toluene (B28343) and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. total-synthesis.com Transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) or triethylsilane with a palladium catalyst can also be used for this transformation under mild, neutral conditions. organic-chemistry.orgmissouri.edu

In oxidative pathways, the Cbz group is generally robust. It tolerates many common oxidizing agents used in modern synthesis. For instance, methods for the selective deprotection of other groups, such as the para-methoxyphenyl (PMP) group using oxidants like ceric ammonium nitrate (B79036) (CAN) or photocatalytic methods, leave the Cbz group intact. nih.gov This stability allows for complex chemical manipulations on other parts of the molecule without disturbing the Cbz-protected amine. However, it is susceptible to cleavage by strong Lewis acids. organic-chemistry.org

Table 2: Stability Profile of the Cbz-Protecting Group

Reaction Type Reagent/Conditions Cbz Group Stability Reference
Reductive H₂, Pd/C Cleaved total-synthesis.commasterorganicchemistry.com
Na, liquid NH₃ (Birch Reduction) Cleaved nih.gov
Triethylsilane, Pd/C Cleaved missouri.edu
Zinc (Zn) in acetic acid Cleaved iris-biotech.de
Oxidative Most common oxidants (e.g., PCC, KMnO₄) Stable nih.gov
DDQ Generally Stable nih.gov
Acidic Dilute, non-nucleophilic acids Stable total-synthesis.com
Strong acids (e.g., HBr/AcOH, excess HCl) Cleaved total-synthesis.com
AlCl₃ in HFIP Cleaved organic-chemistry.org

| Basic | Aqueous base (e.g., NaOH, K₂CO₃) | Stable | total-synthesis.com |

Reactivity and Transformations of 1,2,3,6 Tetrahydropyridine Frameworks

Functional Group Interconversions on the Tetrahydropyridine (B1245486) Ring

The chemical versatility of the tetrahydropyridine ring is largely defined by the interplay between the enamine-like reactivity of the N-Cbz protected double bond and the allylic positions, which are susceptible to a range of transformations.

Oxidative Transformations

Oxidative processes represent a powerful strategy for the functionalization of the tetrahydropyridine core, leading to the introduction of new functionalities or the formation of aromatic pyridine (B92270) systems.

The allylic positions of N-acyl-1,2,3,6-tetrahydropyridines are prime targets for oxidation. These reactions are of fundamental interest as they can introduce carbonyl or hydroxyl groups, providing intermediates for further synthetic elaboration. The presence of the electron-withdrawing carbamate (B1207046) group influences the reactivity of the double bond and the adjacent methylene (B1212753) groups.

In the specific case of 1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine , there are multiple potential sites for allylic oxidation: the C-3 and C-6 positions of the tetrahydropyridine ring, and the allylic position on the vinyl substituent. The regiochemical outcome of such a reaction is highly dependent on the reaction conditions, including the choice of oxidant and catalyst. The electronic nature of the N-Cbz group tends to make the ring's allylic protons more susceptible to abstraction. The differentiation between the C-3 and C-6 positions is a significant challenge, often governed by subtle steric and electronic factors. Research on analogous systems suggests that oxidation often occurs at the C-6 position due to its activation by the adjacent nitrogen atom.

A variety of catalytic systems have been developed for allylic oxidations. Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are often employed in conjunction with stoichiometric oxidants like tert-butyl hydroperoxide (TBHP). For instance, dirhodium(II) caprolactamate has been shown to be an effective catalyst for the allylic oxidation of enamides. The choice of catalyst and additives can dramatically influence not only the efficiency of the oxidation but also its regioselectivity. The ligand environment around the metal center can direct the catalyst to a specific allylic site, and additives can modulate the activity of the primary oxidant.

Table 1: Examples of Catalytic Systems for Allylic Oxidation of Alkenes

Catalyst System Oxidant Typical Substrates Reference
Dirhodium(II) caprolactamate TBHP Enamides, Steroids organic-chemistry.org
Copper(I) complexes TBHP Cycloalkenes General Knowledge

This table represents common systems for allylic oxidation; specific application to this compound requires dedicated experimental investigation.

The conversion of the 1,2,3,6-tetrahydropyridine (B147620) ring to the corresponding pyridine is a thermodynamically favorable process. This transformation constitutes a formal dehydrogenation and can be achieved using a variety of oxidizing agents. The process involves the removal of two hydrogen atoms to install a second double bond within the ring, leading to the stable aromatic pyridine core. For This compound , this would result in the formation of Cbz-protected 4-vinylpyridine, which would likely deprotect under typical oxidative conditions to yield 4-vinylpyridine.

Common reagents for this transformation include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or catalytic systems such as palladium on carbon (Pd/C) with a hydrogen acceptor. The choice of reagent is critical to ensure compatibility with the vinyl substituent.

Table 2: Common Reagents for Dehydrogenation of N-Heterocycles

Reagent Conditions Comments
MnO₂ Reflux in organic solvent Mild, often used for allylic alcohols and amines.
Pd/C High temperature, with a hydrogen acceptor Catalytic, can be harsh.
Allylic Oxidation of Enamides, including N-Cbz-1,2,3,6-tetrahydropyridine

Reductive Transformations

In contrast to oxidation, reductive transformations of the 1,2,3,6-tetrahydropyridine ring lead to the formation of the corresponding piperidine (B6355638). In the case of This compound , reduction can affect both the endocyclic double bond and the exocyclic vinyl group.

Selective reduction of the ring's double bond without affecting the vinyl group can be achieved through catalytic hydrogenation using specific catalysts that favor the less sterically hindered or more electronically activated double bond. For instance, certain rhodium or iridium catalysts might show selectivity. Conversely, conditions can be chosen to reduce both double bonds simultaneously, leading to the fully saturated 1-Cbz-4-ethylpiperidine. This is typically accomplished with more active catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere.

Hydrogenation to Saturated Piperidine Derivatives

The transformation of the 1,2,3,6-tetrahydropyridine ring system into the corresponding saturated piperidine is a fundamental and widely utilized reaction. This is typically achieved through catalytic hydrogenation, which reduces the endocyclic double bond. In the case of this compound, this reaction can be controlled to selectively reduce the tetrahydropyridine double bond, yielding 1-Cbz-4-vinylpiperidine, or to reduce both the endocyclic and vinyl double bonds, resulting in 1-Cbz-4-ethylpiperidine.

The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For instance, palladium on carbon (Pd/C) is a common catalyst for such hydrogenations. rsc.org The hydrogenation of substituted tetrahydropyridines often proceeds with high stereoselectivity, with the hydrogen atoms adding to the less hindered face of the double bond. whiterose.ac.uk This stereocontrol is a key aspect in the synthesis of specific stereoisomers of substituted piperidines. whiterose.ac.uk

ReactantProductCatalystKey Outcome
This compound1-Cbz-4-vinylpiperidinePd/C (controlled)Selective reduction of the endocyclic double bond.
This compound1-Cbz-4-ethylpiperidinePd/C (excess H₂)Reduction of both endocyclic and vinyl double bonds.
TFA-protected tetrahydropyridines2,5-disubstituted piperidinesNot specifiedHydrogenation was found to be more stereoselective compared to Boc-protected analogues. whiterose.ac.uk

Nucleophilic and Electrophilic Reactivity

The electronic nature of the 1,2,3,6-tetrahydropyridine ring, influenced by the nitrogen-protecting group and substituents, governs its reactivity towards both nucleophiles and electrophiles. The presence of the carbobenzyloxy (Cbz) group in this compound withdraws electron density from the nitrogen, affecting the reactivity of the entire molecule.

While direct SN1 reactions on the tetrahydropyridine ring itself are uncommon without prior activation, the framework can be modified to facilitate such reactions. The SN1 mechanism proceeds through a carbocation intermediate. libretexts.orgyoutube.com For a tetrahydropyridine derivative to undergo an SN1 reaction, a good leaving group must be present at a position that can stabilize a resulting carbocation, such as an allylic position.

In principle, the formation of a carbocationic intermediate allows for the construction of highly congested carbon centers. nih.gov However, controlling the stereoselectivity of these reactions is a significant challenge due to the planar nature of the carbocation, which allows for nucleophilic attack from either face, potentially leading to a racemic mixture. libretexts.org Recent advances have shown that chiral catalysts can control the enantioselectivity of SN1-type reactions by forming a chiral ion pair with the carbocation intermediate, directing the approach of the nucleophile. nih.gov

Although specific examples involving this compound are not prevalent in the reviewed literature, the general principles of SN1 reactions are applicable. Activation of the allylic position of the tetrahydropyridine ring could, in theory, lead to a carbocation that can be trapped by various carbon nucleophiles.

The vinyl group of this compound is a key site for a variety of chemical transformations, significantly enhancing the synthetic utility of this scaffold.

Cross-Coupling Reactions:

The vinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. organic-chemistry.orgnih.gov The Heck reaction couples vinyl halides or triflates with alkenes, while the Suzuki reaction couples organoboron compounds with vinyl halides or triflates. organic-chemistry.orgyoutube.comresearchgate.net To utilize this compound as a substrate in these reactions, it would typically be the alkene component in a Heck reaction or would require conversion to a vinyl halide or triflate to act as the electrophilic partner. Alternatively, hydroboration of the vinyl group could generate a boronate ester, such as N-Cbz-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)piperidine, which could then participate in Suzuki couplings. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds under mild conditions. researchgate.net

Cycloaddition Reactions:

The vinyl group, as a dienophile, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. youtube.com The reactivity of the vinyl group in this compound as a dienophile would depend on its electronic properties. Electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com

Furthermore, the vinyl group can potentially undergo other types of cycloadditions, such as [4+3] cycloadditions with vinyl carbenes to form seven-membered rings or [3+2] cycloadditions with dipoles like nitrones or azomethine ylides. chemrxiv.orgnih.gov These reactions provide access to a diverse range of complex polycyclic structures. nih.govrsc.org

Reaction TypeReactant MoietyPotential PartnerProduct Type
Heck ReactionVinyl groupAryl/Vinyl Halide or TriflateSubstituted alkene
Suzuki ReactionVinyl boronate (derived)Aryl/Vinyl Halide or TriflateBiaryl or conjugated diene
Diels-Alder ReactionVinyl groupConjugated dieneCyclohexene adduct
[4+3] CycloadditionVinyl groupVinyl carbeneCycloheptadiene derivative
[3+2] CycloadditionVinyl groupNitrone, Azomethine ylideFive-membered heterocycle

Stereochemical Aspects in Transformations

The control of stereochemistry is a paramount concern in the synthesis of complex molecules. The transformations of the 1,2,3,6-tetrahydropyridine framework offer several opportunities and challenges in this regard.

Retention and Inversion of Stereochemistry During Reactions

During chemical transformations, the stereochemical outcome at a chiral center can be either retention of its original configuration or inversion to the opposite configuration. In SN2 reactions, a backside attack by the nucleophile typically leads to an inversion of stereochemistry. Conversely, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked from either side, often resulting in racemization, although ion pairing effects can sometimes favor inversion. libretexts.org

In the context of reactions on the 1,2,3,6-tetrahydropyridine ring, such as hydrogenation, the addition of hydrogen typically occurs from the less sterically hindered face of the double bond, leading to a predictable diastereomeric product. The stereochemistry of existing centers on the ring can thus direct the stereochemistry of newly formed centers.

Diastereodivergent Synthesis from Common Precursors

Diastereodivergent synthesis is a powerful strategy that allows for the generation of multiple diastereomers of a product from a single starting material by simply varying the reaction conditions or reagents. nih.gov This approach is highly valuable for creating stereochemical diversity and for the synthesis of all possible stereoisomers of a target molecule.

For tetrahydropyridine-based frameworks, diastereodivergence can be achieved in several ways. For instance, the reduction of a ketone precursor to a tetrahydropyridine could yield different diastereomeric alcohols depending on the choice of reducing agent. Similarly, in nucleophilic addition reactions to iminium ions derived from dihydropyridines, the selection of kinetic or thermodynamic control can lead to different diastereomeric products. nih.gov Under kinetic control, the nucleophile adds to the most reactive site, while under thermodynamic control, the more stable product is formed. nih.gov This allows for a divergent synthesis of highly substituted piperidines with distinct stereochemical arrangements. rsc.org

Reaction Mechanism Elucidation: Unraveling the Transformations of this compound

The reactivity of the 1,2,3,6-tetrahydropyridine framework, particularly when functionalized with a vinyl group as in this compound, is rich and varied. Understanding the underlying mechanisms of its transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. This section delves into the mechanistic details of key reactions involving this versatile scaffold.

Mechanistic Insights into Palladium-Catalyzed Pathways, including Hybrid Palladium-Radical Processes

Palladium catalysis offers a powerful tool for the functionalization of the 1,2,3,6-tetrahydropyridine ring. The vinyl group and the endocyclic double bond present multiple sites for palladium-mediated transformations.

Recent research has shed light on hybrid palladium-catalyzed radical-polar crossover mechanisms in the context of 1,4-additions to cyclic 1,3-dienes, a class of compounds to which this compound belongs. nih.gov These reactions allow for the stereoselective construction of 1,4-cis-disubstituted cyclic frameworks. nih.gov The proposed mechanism for a related cyclic 1,3-diene suggests a process that avoids direct migratory insertion, which would likely lead to a mixture of regioisomers. Instead, a hybrid palladium-catalyzed radical-polar crossover mechanism is operative, ensuring high selectivity. comporgchem.com This approach has been successfully applied to the synthesis of various bioactive molecules. comporgchem.com

Another significant palladium-catalyzed transformation is the intramolecular aza-Wacker-type cyclization. While studied on vinyl cyclopropanecarboxamides, the mechanistic principles are applicable to the tetrahydropyridine system. nih.gov This process involves the intramolecular nucleophilic attack of the nitrogen atom onto the palladium-activated vinyl group, leading to the formation of bicyclic nitrogen-containing heterocycles. nih.gov The reaction proceeds through a key carbon-bonded Pd(II) intermediate after nucleopalladation of the olefin. nih.gov

Furthermore, palladium-catalyzed intramolecular carbopalladation/cyclization cascades have been developed for related N-fused heterocycles. nih.gov These reactions typically involve the coupling of an aryl halide with a tethered unsaturation, followed by an intramolecular cyclization. The choice of palladium catalyst and ligands is critical, with ligand-free catalysts like Pd(OAc)₂ sometimes proving more effective than those with phosphine (B1218219) ligands. nih.gov

Table 1: Key Palladium-Catalyzed Reactions and Mechanistic Features
Reaction TypeKey Mechanistic FeatureCatalyst ExamplePotential Product Type from this compound
1,4-syn-AdditionHybrid palladium-catalyzed radical-polar crossoverPd(0) with appropriate ligands1,4-disubstituted tetrahydropyridine
Aza-Wacker CyclizationIntramolecular nucleopalladationPd(II) saltBicyclic aza-heterocycle
Carbopalladation/CyclizationIntramolecular carbopalladation of an alkynePd(OAc)₂Fused polycyclic N-heterocycle

Role of Lewis Acid Activation and Radical Intermediates in Reductive Coupling

The reductive coupling of the vinyl group in this compound with electrophiles like aldehydes and imines can be effectively achieved through synergistic Lewis acid and photoredox catalysis. This approach allows for β-selective coupling, a challenging transformation due to the inherent electronic properties of the vinylpyridine moiety. nih.gov

Mechanistic investigations on analogous alkenylpyridines reveal that a Lewis acid co-catalyst plays a crucial role. nih.gov The Lewis acid activates the alkenylpyridine, rendering it more susceptible to nucleophilic attack by a radical intermediate. The reaction is initiated by the single-electron transfer (SET) reduction of an aldehyde or imine, facilitated by a photoredox catalyst, to generate a ketyl or α-aminoalkyl radical, respectively. nih.govnih.gov This radical then adds to the β-position of the Lewis acid-activated vinyl group. The resulting radical intermediate can then be further reduced and protonated to yield the final product. nih.gov The use of a Hantzsch ester as a reductant is often crucial for the success of these transformations. rsc.org

The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective in these couplings. nih.gov In some cases, the Lewis acid may also play a role in the regeneration of the catalyst. rsc.org This synergistic catalytic system has proven to be tolerant of complex molecular scaffolds and applicable to the synthesis of a wide range of heterocyclic compounds. nih.gov

Table 2: Components and Their Roles in Reductive Coupling
ComponentRoleExample
SubstrateVinyl-substituted heterocycleThis compound
ElectrophileAldehyde or ImineBenzaldehyde
Photoredox CatalystFacilitates single-electron transferRu(bpy)₃²⁺
Lewis AcidActivates the vinyl groupLa(OTf)₃
ReductantProvides electrons for the reductionHantzsch ester

Distinction between Concerted and Stepwise Mechanisms in Cycloaddition Reactions

The this compound molecule contains a conjugated diene system within the vinyl and adjacent endocyclic double bond, making it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comorganic-chemistry.org A fundamental question in these reactions is whether they proceed through a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving discrete intermediates. libretexts.org

The nature of the cycloaddition mechanism can be influenced by several factors, including the electronic properties of the reactants and the reaction conditions. comporgchem.com In many cases, Diels-Alder reactions are considered to be concerted processes. libretexts.orgyoutube.com However, for certain substrates, particularly those involving polar components, a stepwise mechanism involving zwitterionic or diradical intermediates can become competitive or even dominant. comporgchem.com

Computational studies on related systems have shown that solvent effects can be critical in determining the operative mechanism. comporgchem.com In the gas phase, a concerted pathway may be favored, but in a polar solvent, a stepwise pathway involving a zwitterionic intermediate can be significantly stabilized and become the lower energy path. comporgchem.com For the cycloaddition to occur, the diene portion of the molecule must be able to adopt an s-cis conformation. libretexts.orgyoutube.com

The distinction between these mechanisms is not merely academic; it has significant stereochemical implications. A concerted mechanism is typically stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. In contrast, a stepwise mechanism can allow for the loss of stereochemical information if the intermediate has a sufficient lifetime to undergo bond rotation before ring closure.

Table 3: Comparison of Concerted and Stepwise Cycloaddition Mechanisms
FeatureConcerted MechanismStepwise Mechanism
Transition State Single transition stateMultiple transition states with at least one intermediate
Intermediates NoneZwitterionic or diradical intermediates
Stereochemistry StereospecificCan be non-stereospecific
Influencing Factors Orbital symmetry, reactant electronicsPolarity of reactants and solvent, stability of intermediates

Applications of 1,2,3,6 Tetrahydropyridine Derivatives in Complex Molecule Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Derivatives of 1,2,3,6-tetrahydropyridine (B147620), such as 1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine, are highly valued as versatile synthetic intermediates. scripps.edu A modular approach to their synthesis allows for the creation of a common tetrahydropyridine (B1245486) precursor which can then be divergently modified to produce a range of more complex molecules. scripps.edu The synthesis of these intermediates can be achieved through various methods, including the sodium borohydride (B1222165) reduction of corresponding N-substituted pyridinium (B92312) ylides in absolute ethanol. nih.gov This approach has been successfully employed to generate numerous N-substituted carbonylamino-1,2,3,6-tetrahydropyridines. nih.gov The adaptability of the THP core makes it an essential building block in modern organic synthesis. nih.gov

The tetrahydropyridine framework is readily amenable to the introduction of a wide variety of functional groups and substituents. A four-step synthetic pathway has been utilized to produce a series of novel N-substituted(benzoylamino)-5-ethyl-1,2,3,6-THP analogs, demonstrating the scaffold's capacity for structural modification. researchgate.net In these syntheses, structural changes were focused on the benzoyl portion of the molecule while the core pyridine (B92270) ring remained constant. researchgate.net Further demonstrating this versatility, Suzuki coupling reactions have been successfully applied to N-alkoxycarbonyl vinyl triflates derived from lactams to yield 6-substituted N-alkoxycarbonyl-3,4-dihydro-2H-pyridines (isomers of THPs) under mild conditions. nih.gov This method allows for the introduction of various aryl and vinyl groups, creating a library of highly functionalized heterocyclic systems. nih.gov

The unsaturated nature of the tetrahydropyridine ring makes it an ideal precursor for constructing strained polycyclic systems through cycloaddition reactions. Specifically, the 2-azabicyclo[4.2.0]octane skeleton, a valuable motif in medicinal chemistry, can be synthesized from dihydropyridine (B1217469) precursors, which are closely related to THPs. prepchem.comresearchgate.net One key method involves a visible-light-promoted intermolecular [2+2] cycloaddition reaction between 1,4-dihydropyridines and various alkenes. researchgate.net This process, which can be catalyzed by common photosensitizers, is noted for its high efficiency, stereoselectivity, and excellent yields, typically ranging from 56% to 99%. researchgate.net

In a related photochemical reaction, the irradiation of a 2-vinyl-1,2-dihydropyridine derivative, a structural cousin of this compound, led to the unexpected formation of a 2-azabicyclo[4.2.0]octa-4,7-diene. nih.gov This transformation is proposed to occur through a complex cascading 6π–8π–4π electrocyclic rearrangement, highlighting the unique reactivity of these vinyl-substituted heterocycles in forming strained bicyclic products. nih.gov

Precursor TypeReaction TypeProductCatalyst/ConditionsYieldRef
1,4-Dihydropyridine & Alkene[2+2] Cycloaddition2-Azabicyclo[4.2.0]octaneVisible Light, Photosensitizer56-99% researchgate.net
2-Vinyl-1,2-dihydropyridineElectrocyclic Rearrangement2-Azabicyclo[4.2.0]octa-4,7-dienePhotochemical Irradiation (300 nm)- nih.gov
1,4,5,6-TetrahydropyridinePhotochemical Additioncis/trans-2-Azabicyclo[4.2.0]octaneAcrylonitrile- prepchem.com

Total Synthesis of Natural Products and Bioactive Alkaloids

The piperidine (B6355638) ring is a fundamental core structure in a vast number of natural products and pharmacologically important molecules, particularly alkaloids. nih.govmdpi.com The synthesis of these crucial compounds often relies on the construction of the piperidine ring itself, with tetrahydropyridines serving as key late-stage intermediates. nih.gov

Piperidine-containing compounds are one of the most significant classes of synthetic medicinal building blocks. nih.gov The synthesis of these alkaloids has been a long-standing area of focus for organic chemists. nih.govprepchem.com Many synthetic strategies for accessing complex piperidine alkaloids leverage the transformation of more readily available heterocyclic precursors. nih.gov

The conversion of a 1,2,3,6-tetrahydropyridine derivative to a saturated piperidine is a synthetically vital transformation. This is most commonly achieved through the hydrogenation or reduction of the double bond within the THP ring. nih.gov Pyridines and their partially reduced derivatives, like THPs, are the most common starting points for obtaining the piperidine core via this method. nih.gov For example, the reduction of N-substituted pyridinium ylides with sodium borohydride first yields the 1,2,3,6-tetrahydropyridine, which can be further reduced to the corresponding piperidine. nih.gov Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction can produce 3-substituted tetrahydropyridines, which are then reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov This two-step sequence highlights the role of THPs as direct precursors to the saturated piperidine structures found in numerous bioactive alkaloids.

The utility of tetrahydropyridine intermediates is well-illustrated in the total synthesis of piperidine alkaloids. An example is the synthesis of (±)-Lasubine II, a Lythraceae alkaloid. A synthetic approach developed by Comins and co-workers utilizes a substituted dihydropyridone, a close relative and precursor to the tetrahydropyridine system. The strategy involves the addition of an organocuprate to an N-acylpyridinium salt to generate a dihydropyridone. This intermediate, which contains the core tetrahydropyridine precursor structure, is then elaborated through several steps, including reduction of the ring system, to furnish the final piperidine alkaloid product, (±)-Lasubine II. scripps.edu This type of strategy underscores how functionalized tetrahydropyridine-like precursors are strategically employed to construct the complex, stereochemically rich architectures of natural products.

Indolizidine and Quinolizidine (B1214090) Alkaloids

Indolizidine and quinolizidine alkaloids are two major families of nitrogen-containing natural products characterized by a common bicyclic core. researchgate.nettib.eu The synthesis of these alkaloids often relies on the construction and elaboration of a piperidine or tetrahydropyridine ring, which is then cyclized to form the final bicyclic system. researchgate.netnih.gov

The indolizidine alkaloid (−)-Monomorine I, a trail pheromone of the Pharaoh ant, represents a classic target for synthetic chemists, and various strategies have been developed for its construction. researchgate.netnih.gov Many of these approaches hinge on the stereoselective formation of a substituted piperidine ring, a core component of the tetrahydropyridine structure.

One enantioselective total synthesis of (+)-Monomorine I utilizes an asymmetric 1,3-dipolar cycloaddition as the key step. researchgate.net This reaction involves a prochiral nitrone and a chiral allylic ether, which establishes the crucial C-3 and C-5 stereocenters of the piperidine ring found within the final indolizidine structure. researchgate.net Another approach describes a seven-step synthesis starting from 2-methylpiperidine, directly employing a pre-existing piperidine core. researchgate.net

A formal synthesis of (±)-monomorine I has been achieved starting from 6-methyl-2-piperidinone, a lactam precursor to the tetrahydropyridine system. researchgate.net Furthermore, a stereoselective synthesis of (+)-Monomorine has been reported that involves an intramolecular 1,6-conjugate addition of a hydroxylamine (B1172632) to a dienyl ester, followed by a tandem hydrogenation-lactamization reaction to build the piperidine ring and subsequently the indolizidine core. researchgate.net These examples underscore the centrality of piperidine and, by extension, tetrahydropyridine chemistry in accessing the indolizidine alkaloid framework.

Key Synthetic Approaches to Monomorine I

Starting Material/Key Intermediate Key Reaction Step Reference
Prochiral Nitrone & Chiral Allylic Ether Asymmetric 1,3-dipolar cycloaddition researchgate.net
2-Methylpiperidine Not specified researchgate.net
6-Methyl-2-piperidinone Not specified (Formal Synthesis) researchgate.net

The quinolizidine alkaloid skeleton is prevalent in numerous natural products, particularly those found in the Lupinus genus of the Leguminosae family. tib.eunih.gov The biosynthesis of these compounds provides inspiration for synthetic strategies, as it proceeds through piperidine-related intermediates. The biosynthetic pathway begins with the decarboxylation of L-lysine to yield cadaverine, which undergoes cyclization to form a Δ¹-piperideine ring, a close relative of tetrahydropyridine. tib.eunih.gov

In the laboratory, synthetic access to enantioenriched quinolizidine alkaloids has been demonstrated through methods that construct the tetrahydropyridine ring with high diastereoselectivity. One such method involves a Lewis acid-promoted intramolecular imine crotylation. mit.edu This strategy provides direct access to enantioenriched 2,6-cis- and 2,6-trans-3-trans-trisubstituted tetrahydropyridines. mit.edu The utility of this methodology was showcased in an expedient total synthesis of (−)-quinolizidine 217A, which also served to establish the absolute stereochemistry of this natural product. mit.edu The tetrahydropyridine and piperidine subunits are widely distributed in biologically active natural products, making the development of direct methods for their enantioenriched preparation a significant goal. mit.edu

Homotropane Alkaloids

Homotropane alkaloids, such as adaline and euphococcinine, are characterized by a 9-azabicyclo[3.3.1]nonane ring system. researchgate.net These defensive alkaloids, found in ladybird beetles, are attractive synthetic targets due to their unique bicyclic structure featuring a quaternary stereocenter. researchgate.netresearchgate.net

Multiple synthetic strategies have been developed to access homotropane alkaloids, with many employing tetrahydropyridine derivatives or building the core piperidine ring as a key feature. researchgate.netnih.gov Key strategies for constructing the homotropane skeleton include intramolecular Mannich reactions, double Michael additions, and intramolecular 1,3-dipolar cycloadditions. researchgate.net

One prominent approach involves the intramolecular dipolar cycloaddition of a nitrone derived from a piperidine precursor. researchgate.net For instance, the oxidation of piperidine with hydrogen peroxide, catalyzed by selenium dioxide, yields a tetrahydropyridine N-oxide. researchgate.netnih.gov This intermediate can then be converted into a nitrone which undergoes cycloaddition to form a tricyclic isoxazolidine. researchgate.netnih.gov Reductive cleavage of the N–O bond in this adduct, followed by oxidation, affords the target alkaloids (±)-adaline and (±)-euphococcinine. researchgate.netnih.gov

Other notable syntheses include:

Kibayashi's Synthesis of (−)-Adaline: This enantioselective approach utilized an olefin ring-closing metathesis (RCM) of a dialkenylpiperidine derivative to construct the azabicyclononane system. researchgate.net

Davis's Synthesis of (−)-Adaline and (−)-Euphococcinine: This synthesis featured a four-step intramolecular Mannich cyclization cascade reaction starting from an N-sulfinylamino ketone ketal precursor. nih.gov

Spino's Synthesis of (−)-Adaline and (+)-Euphococcinine: This strategy employed a 3,3-sigmatropic rearrangement and a ring-closing alkene metathesis to form an 8-membered ring. researchgate.net

Synthesis of N-Methyleuphococcinine: This derivative has been synthesized via the alkylation of a bicyclic alcohol intermediate with methyl iodide. nih.gov

Synthetic Strategies for Homotropane Alkaloids

Target Alkaloid(s) Key Strategy/Reaction Precursor Type Reference(s)
(±)-Adaline, (±)-Euphococcinine Intramolecular dipolar cycloaddition Tetrahydropyridine N-oxide researchgate.netnih.gov
(−)-Adaline Ring-Closing Metathesis (RCM) Dialkenylpiperidine researchgate.net
(−)-Adaline, (−)-Euphococcinine Intramolecular Mannich cyclization N-sulfinylamino ketone ketal nih.gov

Monoterpenoid Indole (B1671886) Alkaloids

Monoterpenoid indole alkaloids (MIAs) are a structurally diverse and pharmacologically significant class of natural products, with over 3,000 known members. researchgate.netrsc.orgrsc.org Their complex biosynthesis originates from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713) to form the central intermediate, strictosidine (B192452). researchgate.net The tetrahydropyridine moiety within strictosidine is fundamental to the subsequent diversification of the entire class. rsc.org

The biosynthesis of numerous MIAs, including ajmalicine (B1678821) and its relatives, proceeds through the key intermediate cathenamine (B1202132). Cathenamine, also known as 20,21-didehydroajmalicine, is formed after the enzymatic deglycosylation of strictosidine. The resulting unstable aglycone exists in equilibrium with several isomers, including 4,21-dehydrogeissoschizine (B1238243) and the iminium form of cathenamine.

This iminium species, which contains a tetrahydropyridine ring, is a critical branch point. It can be enzymatically reduced in an NADPH-dependent manner to yield heteroyohimbine alkaloids like ajmalicine, 19-epi-ajmalicine, and tetrahydroalstonine. rsc.org The identification of cathenamine as a central intermediate was crucial for understanding how the diverse range of MIA scaffolds are generated from a common precursor. Biomimetic syntheses have successfully replicated this transformation, generating cathenamine and its epimer from the glucolysis of strictosidine, further confirming its role as a pivotal intermediate. The entire process highlights the essential role of the tetrahydropyridine unit within strictosidine and its subsequent transformations in generating the vast chemical diversity of monoterpenoid indole alkaloids. rsc.org

Synthetic Access to Secologanin and Related Scaffolds

The synthesis of the complex iridoid monoterpene glycoside, secologanin, is of significant interest due to its role as a crucial intermediate in the biosynthesis of over 2,500 monoterpenoid indole alkaloids. rsc.org In biosynthetic pathways, secologanin condenses with tryptamine to produce strictosidine, the central precursor to this vast family of alkaloids. rsc.org

While the biosynthetic route is well-established, a synthetic pathway to secologanin or its core scaffold originating from a pre-formed 1,2,3,6-tetrahydropyridine derivative is not prominently documented in surveyed chemical literature. The primary synthetic strategies often focus on different approaches, leaving the application of tetrahydropyridine derivatives in this specific context an area for potential future exploration.

Hydroxylated Alkaloids (e.g., Mannonolactam, Deoxymannojirimycin, Prosopinine)

The 1,2,3,6-tetrahydropyridine framework is a key component in the synthesis of various hydroxylated alkaloids. A unified strategy employing an aza-annulation reaction has been reported for the construction of (±)-Mannonolactam, (±)-Deoxymannojirimycin, and the piperidine alkaloid (±)-Prosopinine. acs.org This approach underscores the utility of a common heterocyclic precursor in accessing a diverse range of natural product architectures. The syntheses of these complex targets from simpler, non-carbohydrate precursors highlight the efficiency of building-block strategies in modern organic chemistry. acs.org

Development of Libraries for Structure-Activity Relationship Studies

The systematic modification of a core molecular scaffold to generate a library of related analogues is a cornerstone of modern medicinal chemistry. nih.gov This process allows researchers to conduct Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. researchgate.netnih.gov Target-focused libraries are designed with a specific protein or family of proteins in mind, with the goal of increasing the probability of discovering potent and selective bioactive compounds. nih.gov The 1,2,3,6-tetrahydropyridine scaffold is an ideal template for such libraries due to its synthetic tractability and its presence in many known bioactive agents. auctoresonline.org

Design and Synthesis of Diversified Tetrahydropyridine Analogues for SAR Exploration

The generation of diversified tetrahydropyridine libraries is a well-established method for exploring SAR. One common strategy involves introducing a variety of substituents at different positions on the tetrahydropyridine ring to probe the steric and electronic requirements of a biological target. auctoresonline.orgnih.gov

A notable example is the synthesis of analogues of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to develop inhibitors for the enzyme monoamine oxidase B (MAO-B). nih.gov In these studies, various functional groups were installed at the nitrogen atom (N-1) and the C-4 position of the ring. The resulting library of compounds was then tested to determine how these modifications influenced their interaction with the enzyme's active site. This approach revealed that while many C(4)-substituted analogues were poor inhibitors, an N-propargyl substituent produced a potent, mechanism-based inactivator of MAO-B. nih.gov

Another productive strategy involves the synthesis of N-acylamino-1,2,3,6-tetrahydropyridine derivatives. Research has detailed the creation of libraries of these compounds, which were pursued as potential anti-inflammatory agents. auctoresonline.org The synthesis starts from substituted pyridines, which are converted to pyridinium salts and then reacted with various acyl hydrazides. This method allows for the introduction of diversity at multiple points of the molecule. The table below details a selection of N-benzoylamino-1,2,3,6-tetrahydropyridine derivatives synthesized for this purpose, showcasing the varied substituents and the yields obtained. auctoresonline.org

Table 1: Synthesis of N-Benzoylamino-1,2,3,6-tetrahydropyridine Derivatives Data sourced from Mochona and Redda as cited in Gedeon et al. (2023). auctoresonline.org

CompoundR1 Substituent (on Pyridine)R2 Substituent (on Acyl Chloride)Yield (%)
30aH4-F65
30bH4-Cl74
30cH4-Br68
30dH4-NO264
30e3-CONH2H52
30f3-CONH24-F42
30g3-CONH24-Cl55

Such SAR studies are critical for optimizing lead compounds into clinical candidates. By systematically altering the tetrahydropyridine scaffold and its substituents, chemists can fine-tune pharmacological properties to enhance potency and selectivity while minimizing off-target effects. nih.gov

Q & A

Q. How can this compound serve as a precursor for neuroactive compound libraries?

  • Methodological Answer : The Cbz group allows selective deprotection to free amines, enabling diversification via reductive amination or Suzuki-Miyaura cross-coupling. For instance, MPTP analogs were synthesized this way for MAO-B substrate studies .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

  • Methodological Answer : MAO-B inhibition assays (using kynuramine as substrate) with positive controls (e.g., selegiline) and negative controls (DMSO vehicle) are standard. LC-MS/MS quantifies metabolite formation (e.g., 1-methyl-4-phenylpyridinium, MPP+^+) to assess bioactivation .

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